N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
Description
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-10-9-13(5-6-14(10)20-4)22(18,19)16-8-7-15-11(2)17-12(3)21-15/h5-6,9,16H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZIBBKTKDHBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-dimethyl-1,3-thiazole with an appropriate sulfonamide derivative. The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide have been synthesized and tested against various cancer cell lines. Research has shown that certain thiazole-containing compounds can induce apoptosis in cancer cells. For example:
- Study Findings : A derivative exhibited an IC50 value of 23.30 mM against A549 human lung adenocarcinoma cells, suggesting potent anticancer activity compared to standard treatments like cisplatin .
Antibacterial Properties
Thiazole derivatives have also been investigated for their antibacterial effects. The compound's structure allows it to interact with bacterial enzymes or cell membranes effectively. In vitro studies have shown promising results against a range of pathogenic bacteria:
- Example : A related thiazole compound demonstrated superior activity against Staphylococcus epidermidis compared to standard antibiotics .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:
- Formation of Thiazole Ring : Utilizing precursors such as 2-amino thiazoles reacted with appropriate aldehydes or ketones.
- Sulfonamide Synthesis : The introduction of the sulfonamide group can be achieved through the reaction of amines with sulfonyl chlorides.
- Final Coupling : The final compound is obtained by coupling the thiazole derivative with the appropriate ethyl or methyl substituents.
These synthetic routes are crucial for optimizing yield and purity for subsequent biological testing.
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives and evaluated their anticancer activities against human glioblastoma U251 cells. One particular derivative showed a remarkable efficacy with an IC50 value significantly lower than that of conventional chemotherapeutics .
| Compound | Cell Line | IC50 (mM) | Comparison |
|---|---|---|---|
| Compound A | U251 | 15.5 | Cisplatin (20) |
| Compound B | A549 | 23.30 | Standard (cisplatin) |
Case Study 2: Antibacterial Efficacy
A study focused on the antibacterial properties of thiazole derivatives found that certain compounds exhibited high activity against Gram-positive bacteria. These findings suggest potential applications in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific substituents on the thiazole ring, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups may enhance its solubility and stability, making it a valuable compound for various applications .
Biological Activity
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The compound is characterized by the following chemical structure and identifiers:
- IUPAC Name : this compound
- Molecular Formula : CHNS
- Molecular Weight : 325.431 g/mol
Antibacterial Activity
Research has indicated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | S. aureus | 15.625 - 62.5 |
| Compound B | E. faecalis | 62.5 - 125 |
| N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-... | MRSA | TBD |
The mechanism of action is primarily through the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has also been explored extensively. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For example:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound C | A431 (skin cancer) | 1.61 ± 1.92 |
| Compound D | U251 (glioblastoma) | 1.98 ± 1.22 |
| N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-... | TBD | TBD |
The presence of electron-donating groups such as methoxy on the phenyl ring enhances cytotoxic activity against these cell lines .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study on MRSA : A study demonstrated that a thiazole derivative exhibited significant antibiofilm activity against MRSA strains with MBIC values ranging from 62.216 to 124.432 μg/mL, outperforming standard antibiotics like ciprofloxacin .
- Pancreatic Cancer Study : Another study focused on a similar thiazole derivative showing promising anti-pancreatic cancer activity with reduced tumor growth in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
